2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H22N4O5S and its molecular weight is 502.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Characterization and Synthesis
Research has extensively covered the characterization and synthesis of complex molecules similar to the specified chemical. For instance, a study by Mouhri et al. (2017) describes the synthesis and NMR spectroscopy characterization of a compound designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. The study highlights the significance of acetylation to delay hydrolysis and the preservation of the triazene moiety in solution, confirmed through various spectroscopy techniques (Mouhri et al., 2017).
Chemical Reactivity
Another aspect of research focuses on the chemical reactivity of structurally similar compounds. For example, Bottomley et al. (1980) explored the ene-type reactions involving the transfer of acyl groups, which provide insights into the reactivity of related chemical structures under various conditions (Bottomley et al., 1980).
Biological Activities and Applications
Research on derivatives of the specified compound has also looked into their potential biological activities. For instance, the study on halocyclization by Zborovskii et al. (2011) investigates the transformation of related compounds under the action of halogens, leading to derivatives with potential biological significance (Zborovskii et al., 2011).
Novel Synthesis Methods
Furthermore, studies have developed novel synthesis methods for creating diverse derivatives with potential applications in various fields. Arya et al. (2012) reported an environmentally benign method for synthesizing benzothiazolylquinoline derivatives, demonstrating the versatility in synthesizing complex molecules through efficient synthetic pathways (Arya et al., 2012).
Properties
IUPAC Name |
2-[3-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S/c1-29-22(14-33-17-9-10-20-21(13-17)35-15-34-20)27-28-26(29)36-12-4-11-30-24(31)18-7-2-5-16-6-3-8-19(23(16)18)25(30)32/h2-3,5-10,13H,4,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXGRJBKMPQJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)COC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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